![molecular formula C15H22BrNO6 B3999979 2-[4-(2-Bromo-4-methylphenoxy)butylamino]ethanol;oxalic acid](/img/structure/B3999979.png)
2-[4-(2-Bromo-4-methylphenoxy)butylamino]ethanol;oxalic acid
Overview
Description
2-[4-(2-Bromo-4-methylphenoxy)butylamino]ethanol;oxalic acid is a complex organic compound that combines a brominated phenoxy group with a butylaminoethanol moiety and oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Bromo-4-methylphenoxy)butylamino]ethanol typically involves a multi-step process:
Bromination: The starting material, 4-methylphenol, undergoes bromination to introduce a bromine atom at the ortho position.
Ether Formation: The brominated phenol is then reacted with 1,4-dibromobutane to form the corresponding ether.
Amination: The ether undergoes nucleophilic substitution with ethanolamine to introduce the aminoethanol group.
Oxalate Formation: Finally, the product is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and aminoethanol moieties.
Reduction: Reduction reactions can target the bromine atom, potentially converting it to a hydrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The major product would be the de-brominated compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenoxy and aminoethanol groups could play a role in binding to these targets, while the oxalate moiety may influence solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-Chloro-4-methylphenoxy)butylamino]ethanol
- 2-[4-(2-Fluoro-4-methylphenoxy)butylamino]ethanol
- 2-[4-(2-Iodo-4-methylphenoxy)butylamino]ethanol
Uniqueness
The presence of the bromine atom in 2-[4-(2-Bromo-4-methylphenoxy)butylamino]ethanol;oxalic acid imparts unique reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs. The oxalic acid component also adds distinct properties related to solubility and stability.
Properties
IUPAC Name |
2-[4-(2-bromo-4-methylphenoxy)butylamino]ethanol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO2.C2H2O4/c1-11-4-5-13(12(14)10-11)17-9-3-2-6-15-7-8-16;3-1(4)2(5)6/h4-5,10,15-16H,2-3,6-9H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJUXHCKQSKMRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCNCCO)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]piperidine;oxalic acid](/img/structure/B3999907.png)
![10-bromo-6-(5-chloro-2,3-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3999912.png)
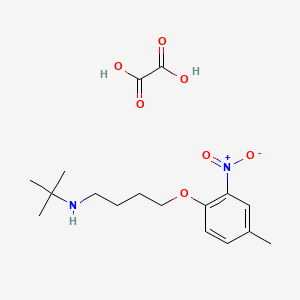
![N-{[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B3999931.png)
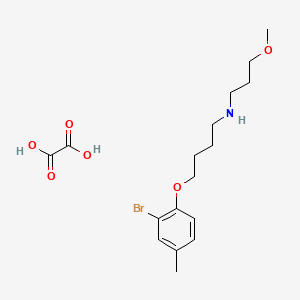
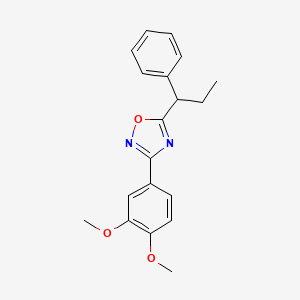
![1-[2-(2-butan-2-ylphenoxy)ethyl]pyrrolidine](/img/structure/B3999947.png)
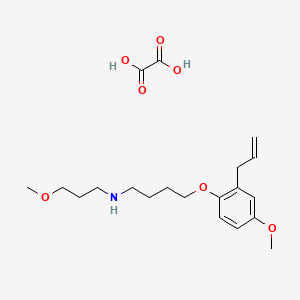
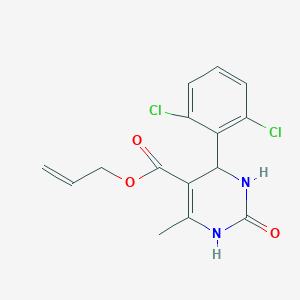
![N'-[2-(2-tert-butyl-6-methylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B3999963.png)
![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]-2,6-dimethylpiperidine](/img/structure/B3999970.png)
![2-[(5-benzhydryl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B3999972.png)
![methyl 4-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3999974.png)
![Oxalic acid;4-[3-(2-prop-2-enylphenoxy)propyl]morpholine](/img/structure/B3999985.png)
